
6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a carboxylic acid group and a 1,2,4-oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyridine or oxadiazole rings.
Aplicaciones Científicas De Investigación
6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridinecarboxylic acids and oxadiazole derivatives, such as:
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-carboxylic acid
- 6-Methyl-2-pyridinecarboxylic acid
- 3-Methyl-1,2,4-oxadiazole derivatives
Uniqueness
What sets 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid apart is its unique combination of the pyridine and oxadiazole rings, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c1-5-3-4-7(8(11-5)10(14)15)9-12-6(2)13-16-9/h3-4H,1-2H3,(H,14,15) |
Clave InChI |
JNJVCGNRFKPQGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C2=NC(=NO2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)
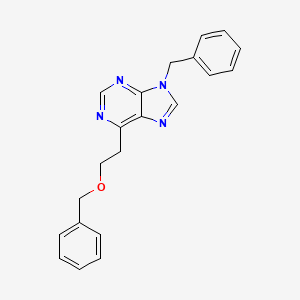
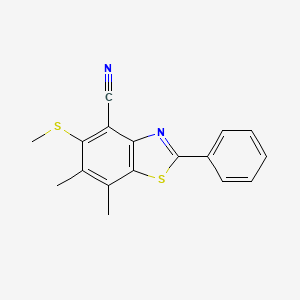
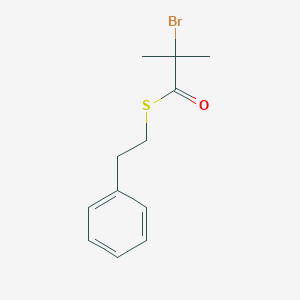
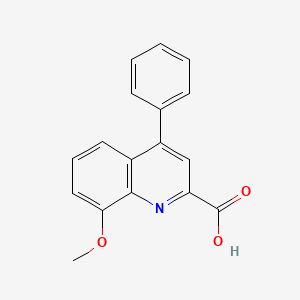
![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-fluorophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639592.png)
![2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B12639593.png)
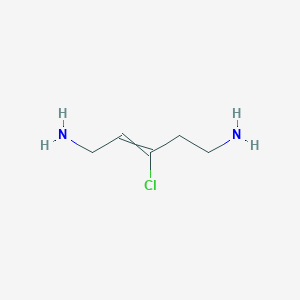
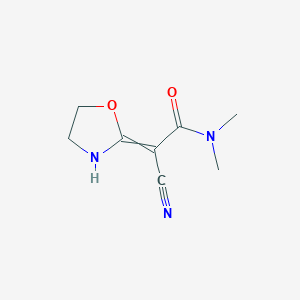
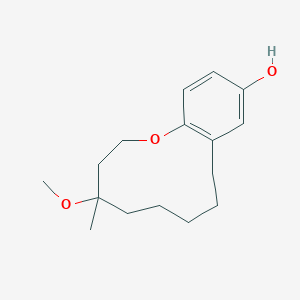
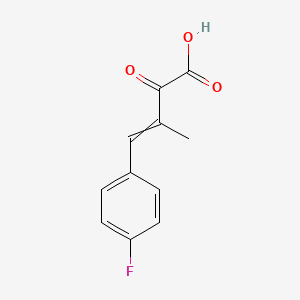
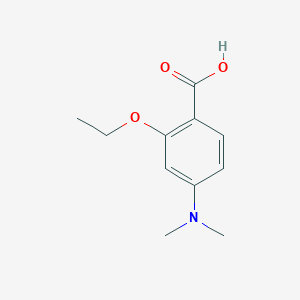
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one](/img/structure/B12639623.png)
![6-Aminooxazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B12639631.png)
